![molecular formula C16H17Cl2NO4S B2751772 2,6-dichloro-N-(3,4-dimethoxyphenethyl)benzenesulfonamide CAS No. 727979-37-5](/img/structure/B2751772.png)
2,6-dichloro-N-(3,4-dimethoxyphenethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,6-dichloro-3,4-dimethoxybenzaldehyde” is a heterocyclic organic compound . It’s closely related to “3,4-Dimethoxyphenethylamine”, which is a chemical compound of the phenethylamine class . It’s an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .
Synthesis Analysis
One of the earliest syntheses of “3,4-Dimethoxyphenethylamine” (then referred to as “homoveratrylamine”) was that of Pictet and Finkelstein, who made it in a multi-step sequence starting from vanillin .Molecular Structure Analysis
The molecular weight of “2,6-dichloro-3,4-dimethoxybenzaldehyde” is 235.06 . The linear formula is Cl2C6H(OCH3)2CHO .Physical And Chemical Properties Analysis
The boiling point of “2,6-dichloro-3,4-dimethoxybenzaldehyde” is 327.7ºC at 760 mmHg . The melting point is 115-119ºC (lit.) . The density is 1.358g/cm³ .Aplicaciones Científicas De Investigación
Tautomerism and Structural Analysis
Research into closely related compounds, such as 2,4-dichloro derivatives, highlights the importance of tautomerism and intramolecular interactions in determining the structural and chemical properties of sulfonamide compounds. These findings suggest that 2,6-dichloro-N-(3,4-dimethoxyphenethyl)benzenesulfonamide could similarly exhibit unique intramolecular bonding and orientation critical for its application in material science and molecular engineering (Beuchet et al., 1999).
Biological Screening for Medicinal Chemistry
Compounds with sulfonamide groups, including variations of the 2,6-dichloro-N-(3,4-dimethoxyphenethyl)benzenesulfonamide structure, have been synthesized and screened for their biological potential. Their interactions with various biological targets, such as enzymes, reveal potential applications in developing new therapeutic agents with specific biological activities (Aziz‐ur‐Rehman et al., 2014).
Molecular and Electronic Structure Investigations
Research into sterically hindered isomeric forms of sulfonamides, including those structurally similar to 2,6-dichloro-N-(3,4-dimethoxyphenethyl)benzenesulfonamide, has provided insights into their crystal and molecular-electronic structures. Such studies are foundational for understanding the reactivity and stability of these compounds, paving the way for their application in designing advanced materials and catalysts (Rublova et al., 2017).
Development of Antitumor Agents
Investigations into benzenesulfonamide derivatives reveal their significant potential in antitumor applications. Synthesis and evaluation of novel benzenesulfonamides, including structural analogs of 2,6-dichloro-N-(3,4-dimethoxyphenethyl)benzenesulfonamide, have demonstrated promising in vitro antitumor activity. These studies highlight the potential of such compounds in the development of new cancer therapies (Fahim & Shalaby, 2019).
Exploration of Nonsteroidal Anti-inflammatory Drug Analogues
The structural analysis of sulfonamide and carbamoyl groups within certain benzenesulfonamides, including those related to 2,6-dichloro-N-(3,4-dimethoxyphenethyl)benzenesulfonamide, has provided insights into their hydrogen bonding and potential therapeutic applications. These compounds, closely related to the fenamate class of nonsteroidal anti-inflammatory drugs (NSAIDs), demonstrate the versatility of sulfonamide compounds in medicinal chemistry (Siddiqui et al., 2008).
Propiedades
IUPAC Name |
2,6-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO4S/c1-22-14-7-6-11(10-15(14)23-2)8-9-19-24(20,21)16-12(17)4-3-5-13(16)18/h3-7,10,19H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGIKFBXRSVMAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=C(C=CC=C2Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dichloro-N-(3,4-dimethoxyphenethyl)benzenesulfonamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.